molecular formula C18H26N4O5 B14322446 12-(4-Azido-2-nitrophenoxy)dodecanoic acid CAS No. 105968-86-3

12-(4-Azido-2-nitrophenoxy)dodecanoic acid

Cat. No.: B14322446
CAS No.: 105968-86-3
M. Wt: 378.4 g/mol
InChI Key: UHBBYBXCGSKNQB-UHFFFAOYSA-N
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Description

12-(4-Azido-2-nitrophenoxy)dodecanoic acid is a synthetic organic compound characterized by the presence of an azido group and a nitrophenoxy group attached to a dodecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-phenoxydodecanoic acid to introduce the nitro group. This is followed by the azidation of the nitro compound to replace a suitable leaving group with an azido group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reactive azido group.

Chemical Reactions Analysis

Types of Reactions

12-(4-Azido-2-nitrophenoxy)dodecanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds by replacing the azido group with other nucleophiles.

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, organic solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 12-(4-Amino-2-nitrophenoxy)dodecanoic acid.

    Substitution: Various substituted phenoxy-dodecanoic acids.

    Oxidation: Oxidized phenoxy-dodecanoic acids.

Scientific Research Applications

12-(4-Azido-2-nitrophenoxy)dodecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming new materials in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 12-(4-Nitrophenoxy)dodecanoic acid
  • 12-(4-Amino-2-nitrophenoxy)dodecanoic acid
  • 12-(4-Azidophenoxy)dodecanoic acid

Uniqueness

12-(4-Azido-2-nitrophenoxy)dodecanoic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The azido group enables click chemistry applications, while the nitro group allows for further functionalization through reduction or substitution reactions. This combination of functional groups makes it a valuable compound for diverse scientific research applications.

Properties

CAS No.

105968-86-3

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

IUPAC Name

12-(4-azido-2-nitrophenoxy)dodecanoic acid

InChI

InChI=1S/C18H26N4O5/c19-21-20-15-11-12-17(16(14-15)22(25)26)27-13-9-7-5-3-1-2-4-6-8-10-18(23)24/h11-12,14H,1-10,13H2,(H,23,24)

InChI Key

UHBBYBXCGSKNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCCCCCCCCCCCC(=O)O

Origin of Product

United States

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